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Stability Comparison of C2H7NO Isomers

Relative
Isomer Name Common Name  Energy Key Stability Characteristics
(kcal/mol)
1-Aminoethanol [1] - 0.0 (Global Most thermodynamically stable isomer;
Minimum) [1]  dominant at low temperatures [1]
2-Aminoethanol [1] Ethanolamine 7.6 [1] Only isomer detected in the interstellar
medium (ISM) to date; stability
influenced by intramolecular hydrogen
bonding [1]
Methylaminomethanol - 11.5[1] Viable high-energy species detectable
[1] in space [1]
Isomer 4 [1] - 14.0 [1] -
Isomers 5-8 [1] Hydroxylamine 38.5-49.1[1] Feature O-N bonds; significantly less
derivatives stable and thus less relevant in most
contexts [1]
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Stability Determination Methodologies

The stability data is primarily determined through advanced computational chemistry methods [1].

e Conformational Search and Energy Calculation: Researchers first identify all possible structures
(conformers) for each isomer. The energy of these optimized structures is refined using high-
level computational methods like CCSD(T)/aug-cc-pVTZ, providing highly accurate relative
energies for a reliable stability ranking [1].

¢ Boltzmann Distribution Analysis: This calculates the population proportion of different conformers at a
specific temperature using the formula P(E1) = g 1 * e~(-AEi / KT) / Z. Thisis crucial for
predicting which isomer is most abundant and detectable under space conditions like cold molecular
clouds (~10 K) or warmer star-forming regions [1].

Astrochemical Stability and Detection

In space, stability is influenced by formation and destruction processes, not just thermodynamic energy.
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The diagram illustrates that while 1-aminoethanol is the most stable isomer in energy, its actual
abundance for detection depends on environmental factors. It forms efficiently in icy mantles but is also
rapidly destroyed by UV radiation, making warm, shielded regions the most favorable for its potential

detection [1].

Key Takeaways for Researchers

¢ 1-Aminoethanol is the most stable isomer, but 2-aminoethanol (ethanolamine) is the only one
confirmed in space [1]. This highlights that in astrochemistry, detection is influenced by factors
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beyond thermodynamic stability, including formation pathways and resistance to destruction.
¢ The stability of these isomers is not absolute but context-dependent. For instance, in industrial CO2
capture, 2-aminoethanol degrades through oxidation and thermal pathways [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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